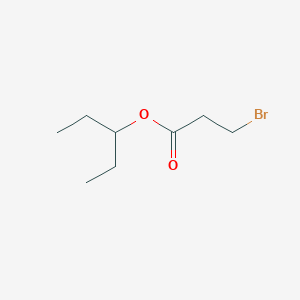

Pentan-3-yl 3-bromopropanoate

Description

Pentan-3-yl 3-bromopropanoate is an organic ester derived from the reaction of pentan-3-ol (a branched secondary alcohol) and 3-bromopropanoic acid.

Properties

CAS No. |

6282-53-7 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

pentan-3-yl 3-bromopropanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-7(4-2)11-8(10)5-6-9/h7H,3-6H2,1-2H3 |

InChI Key |

BDAJUMIUUFFGCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)OC(=O)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Esterification Method: One common method to prepare pentan-3-yl 3-bromopropanoate involves the esterification of 3-bromopropanoic acid with pentan-3-ol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

One-Pot Method: Another method involves using acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes, where the reactants are mixed in large reactors under controlled temperatures and pressures to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Pentan-3-yl 3-bromopropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol, pentan-3-yl 3-hydroxypropanoate, using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.

Major Products:

Substitution: Products include various substituted esters depending on the nucleophile used.

Reduction: The major product is pentan-3-yl 3-hydroxypropanoate.

Scientific Research Applications

Chemistry: Pentan-3-yl 3-bromopropanoate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of other esters and in alkylation reactions .

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed esterification and hydrolysis reactions. It also serves as a model compound for studying the metabolism of esters in biological systems .

Industry: Industrially, this compound is used in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of various functionalized compounds .

Mechanism of Action

The mechanism by which pentan-3-yl 3-bromopropanoate exerts its effects primarily involves its reactivity as an ester. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of new esters or other substituted products .

Comparison with Similar Compounds

Research Findings and Implications

- Antimicrobial Activity: Despite structural similarities to bioactive esters, neither triterpene-based bromoalkanoates nor this compound (by inference) showed antimicrobial activity in standard assays. This highlights the need for targeted functionalization (e.g., introducing hydrogen-bond donors or optimizing halogen placement) to enhance bioactivity .

- Synthetic Utility: The Steglich esterification method used for triterpene analogs could theoretically apply to this compound, though reaction efficiency may vary due to differences in alcohol nucleophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.